Oseltamivir-d5
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Overview
Description
Oseltamivir-d5 is a deuterated form of oseltamivir, an antiviral medication used to treat and prevent influenza A and B. The deuterium atoms in this compound replace hydrogen atoms, which can provide insights into the pharmacokinetics and metabolism of the drug. Oseltamivir itself is a neuraminidase inhibitor that prevents the release of new viral particles from infected cells, thereby limiting the spread of the virus within the body .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Oseltamivir-d5 involves multiple steps, starting from readily available starting materialsThe reaction conditions typically involve the use of deuterated reagents and solvents to ensure the incorporation of deuterium atoms at specific positions in the molecule .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes as the non-deuterated form but with the use of deuterated reagents. The process involves large-scale chemical synthesis, purification, and quality control to ensure the final product meets the required specifications for pharmaceutical use .
Chemical Reactions Analysis
Types of Reactions
Oseltamivir-d5 undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen atoms.
Reduction: Involves the addition of hydrogen atoms or the removal of oxygen.
Substitution: Involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions vary depending on the specific reaction but generally involve controlled temperatures and pH levels .
Major Products Formed
The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation of this compound can lead to the formation of carboxylic acid derivatives, while reduction can yield alcohol derivatives .
Scientific Research Applications
Oseltamivir-d5 is used extensively in scientific research to study the pharmacokinetics and metabolism of oseltamivir. The incorporation of deuterium atoms allows researchers to track the drug’s distribution and breakdown in the body more accurately. This information is valuable in understanding the drug’s efficacy, safety, and potential side effects .
In addition to pharmacokinetic studies, this compound is used in the development of new antiviral therapies. Researchers use it as a reference compound to design and test new drugs with improved properties. It also plays a role in studying the mechanisms of drug resistance in influenza viruses .
Mechanism of Action
Oseltamivir-d5, like its non-deuterated counterpart, exerts its effects by inhibiting the activity of the viral neuraminidase enzyme. This enzyme is essential for the release of new viral particles from infected cells. By blocking neuraminidase, this compound prevents the spread of the virus within the body, thereby reducing the severity and duration of influenza symptoms .
Comparison with Similar Compounds
Similar Compounds
Zanamivir: Another neuraminidase inhibitor used to treat influenza.
Peramivir: An intravenous neuraminidase inhibitor for severe influenza cases.
Laninamivir: A long-acting neuraminidase inhibitor used in some countries for influenza treatment.
Uniqueness of Oseltamivir-d5
This compound is unique due to the incorporation of deuterium atoms, which provides distinct advantages in pharmacokinetic studies. The deuterium atoms can alter the metabolic pathways of the drug, leading to differences in absorption, distribution, metabolism, and excretion compared to non-deuterated oseltamivir. This makes this compound a valuable tool in drug development and research .
Properties
Molecular Formula |
C16H28N2O4 |
---|---|
Molecular Weight |
317.43 g/mol |
IUPAC Name |
1,1,2,2,2-pentadeuterioethyl (3R,4R,5S)-4-acetamido-5-amino-3-pentan-3-yloxycyclohexene-1-carboxylate |
InChI |
InChI=1S/C16H28N2O4/c1-5-12(6-2)22-14-9-11(16(20)21-7-3)8-13(17)15(14)18-10(4)19/h9,12-15H,5-8,17H2,1-4H3,(H,18,19)/t13-,14+,15+/m0/s1/i3D3,7D2 |
InChI Key |
VSZGPKBBMSAYNT-VQUPXQQCSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])C([2H])([2H])OC(=O)C1=C[C@H]([C@@H]([C@H](C1)N)NC(=O)C)OC(CC)CC |
Canonical SMILES |
CCC(CC)OC1C=C(CC(C1NC(=O)C)N)C(=O)OCC |
Origin of Product |
United States |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.